molecular formula C12H14O B1580831 3,6-Dihydro-4-methyl-2-phenyl-2H-pyran CAS No. 60335-71-9

3,6-Dihydro-4-methyl-2-phenyl-2H-pyran

Cat. No. B1580831
Key on ui cas rn: 60335-71-9
M. Wt: 174.24 g/mol
InChI Key: SWOPLXXJAVYFPY-UHFFFAOYSA-N
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Patent
US06114548

Procedure details

Bis-trifluoromethanesulphonimide (70, 5 mg, 0.25 mmol) was stirred in hexane (4 ml) at room temperature. Benzaldehyde (510 μl, 5.0 mmol) and isoprene (750 μl, 7.5 mmol) were added and the mixture stirred at room temperature overnight. Water (5 ml) was added and the aqueous layer was extracted with hexane (3×3 ml). The combined organic layers were filtered through celite and analysed by glc. A yield of 42% of 4-methyl-6-phenyl-5,6-dihydropyran was observed.
Quantity
510 μL
Type
reactant
Reaction Step One
Quantity
750 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:9]=[CH:10][C:11](=[CH2:13])[CH3:12].O>CCCCCC>[CH3:12][C:11]1[CH2:13][CH:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[O:8][CH2:9][CH:10]=1

Inputs

Step One
Name
Quantity
510 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
750 μL
Type
reactant
Smiles
C=CC(C)=C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with hexane (3×3 ml)
FILTRATION
Type
FILTRATION
Details
The combined organic layers were filtered through celite and analysed by glc

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CCOC(C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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